2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

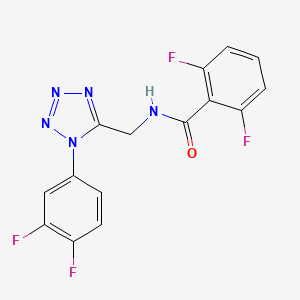

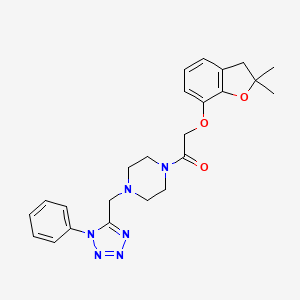

The compound “2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. The pyran ring is substituted with a hydroxy group at the 5-position and a thiomethyl group at the 2-position, which is further substituted with a 4-fluorophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyran ring, the introduction of the thiomethyl group, and the attachment of the 4-fluorophenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyran ring, the thiomethyl group, and the 4-fluorophenyl group. The fluorine atom on the phenyl ring would likely have an impact on the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence of the electron-withdrawing fluorine atom and the electron-donating thiomethyl group. The hydroxy group could potentially be involved in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, while the hydroxy group could contribute to its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Cellular Imaging Applications

Research has highlighted the synthesis of polyheterocycles containing spirooxindole, pyran, and thiazolopyrimidines rings through a one-pot three-component reaction process. These compounds, including structures related to 2-(((4-fluorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one, have been investigated for their photophysical properties. Specifically, compound 4a, used as a model, demonstrated significant potential as a fluorescent cellular imaging agent for MCF-7 cell line staining, indicating its application in biological and medical imaging studies (Gholami et al., 2021).

Antimicrobial Activity

Another domain of application for compounds structurally related to this compound is in antimicrobial research. Novel Schiff bases synthesized using similar structures have demonstrated considerable antimicrobial activity. This indicates the potential use of these compounds in developing new antimicrobial agents, with specific derivatives showing excellent activity compared to other tested compounds (Puthran et al., 2019).

Anticancer and Anti-inflammatory Properties

The synthesis and study of novel pyrazoles, which share a core structural similarity with this compound, have unveiled promising biological properties. These compounds have been evaluated for antioxidant, anti-breast cancer, and anti-inflammatory activities. Specifically, derivatives showed potential as COX-2 inhibitors with excellent HRBC membrane stabilization properties, suggesting their application in developing anti-inflammatory and anticancer drugs (Thangarasu et al., 2019).

Fluorometric Sensing Applications

A novel pyrazoline-based derivative, structurally related to this compound, has been developed as a non-toxic, fluorometric "Turn-off" sensor for metal ion selectivity. This compound demonstrated a significant decrease in fluorescence intensity upon interaction with Hg2+ ions, indicating its potential application in environmental monitoring and hazard detection (Bozkurt & Gul, 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMZFXUDUORRMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC2=CC(=O)C(=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-Fluoro-2-(oxiran-2-ylmethoxy)phenyl]-1-methylpyrazole](/img/structure/B2830347.png)

![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2830349.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B2830350.png)

![3-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2830352.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2830355.png)

![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2830357.png)

![3-(4-tert-butylphenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2830362.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2830363.png)